molecular formula C30H24Br2N2O2 B11659882 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide

3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide

Cat. No.: B11659882
M. Wt: 604.3 g/mol
InChI Key: NIJNMDPLIDQRMR-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide typically involves a multi-step process. One common method includes the condensation reaction of 3-bromobenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by further reactions with phenylbenzamide . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions often result in the formation of various substituted benzamides .

Scientific Research Applications

3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide stands out due to its unique combination of structural features, including the presence of multiple bromine atoms and a tetrahydroquinoline moiety.

Properties

Molecular Formula

C30H24Br2N2O2

Molecular Weight

604.3 g/mol

IUPAC Name

3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C30H24Br2N2O2/c1-20-17-28(34(25-13-3-2-4-14-25)30(36)22-10-8-12-24(32)19-22)26-15-5-6-16-27(26)33(20)29(35)21-9-7-11-23(31)18-21/h2-16,18-20,28H,17H2,1H3

InChI Key

NIJNMDPLIDQRMR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Br)N(C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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